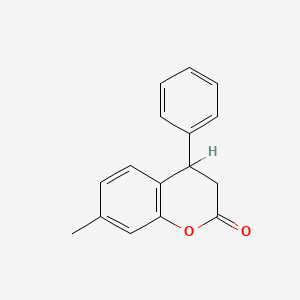

7-Methyl-4-phenyl-3,4-dihydrochromen-2-one

Description

7-Methyl-4-phenyl-3,4-dihydrochromen-2-one is a dihydrochromenone derivative characterized by a partially saturated chromen ring system. Its structure includes a 7-methyl group and a 4-phenyl substituent, distinguishing it from simpler coumarin analogs. The dihydrochromenone scaffold provides a balance between lipophilicity (critical for membrane permeability) and polar surface area (influencing solubility and bioavailability), making it a versatile template for drug discovery .

Properties

IUPAC Name |

7-methyl-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-7-8-13-14(12-5-3-2-4-6-12)10-16(17)18-15(13)9-11/h2-9,14H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIONHZDAYXRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387686 | |

| Record name | 7-methyl-4-phenyl-3,4-dihydrochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88407-29-8 | |

| Record name | 7-methyl-4-phenyl-3,4-dihydrochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-phenylbut-3-en-2-one with methyl salicylate in the presence of a base such as sodium hydroxide can yield the desired product. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

7-Methyl-4-phenyl-3,4-dihydrochromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antioxidant properties.

Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly in the treatment of inflammatory and neurodegenerative diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and physicochemical properties of 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one and related analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP<sup>a</sup> | TPSA<sup>b</sup> (Ų) |

|---|---|---|---|---|---|

| 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one | C₁₇H₁₆O₂ | 252.31 | 7-CH₃, 4-Ph | ~3.8<sup>†</sup> | ~26.3 |

| 7-Hydroxy-4-phenylchromen-2-one | C₁₅H₁₂O₃ | 240.26 | 7-OH, 4-Ph | ~2.9 | ~50.7 |

| 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one | C₂₀H₂₀O₃ | 308.37 | 4-Ph (p-CH₃), 7-OCH₂CH(CH₃)₂ | ~4.1 | ~35.6 |

| (4S)-7,8-Dimethyl-4-phenyl-3,4-dihydrochromen-2-one | C₁₇H₁₆O₂ | 252.31 | 7-CH₃, 8-CH₃, 4-Ph | 3.8 | 26.3 |

| 7-Hydroxy-6-methoxy-3,4-dihydrochromen-2-one | C₁₀H₁₀O₄ | 194.19 | 7-OH, 6-OCH₃ | ~1.5 | ~66.8 |

<sup>a</sup> Predicted using Open Babel or experimental data; <sup>b</sup> Topological Polar Surface Area; <sup>†</sup> Estimated based on analog data .

Key Observations:

- Hydroxyl groups (e.g., in 7-hydroxy analogs) lower logP (e.g., ~2.9) but increase polarity .

- Polar Surface Area (TPSA): Bulkier substituents like 2-methylpropoxy (TPSA ~35.6 Ų) reduce polarity compared to hydroxyl groups (TPSA ~66.8 Ų), impacting bioavailability .

Pharmacological Activity Comparisons

- Antioxidant Activity: Hydroxyl-substituted analogs (e.g., 7-hydroxy-4-phenylchromen-2-one) exhibit potent free radical scavenging due to electron-donating -OH groups, whereas methyl substituents (as in the target compound) may reduce this effect .

- Antimicrobial Activity: The 2-(4-methylphenyl)-7-(2-methylpropoxy) derivative demonstrates enhanced antibacterial activity against Gram-positive pathogens, attributed to its lipophilic side chain improving membrane interaction .

Structural Stability and Crystallography

- Ring Planarity: The dihydrochromenone core in 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one shows slight deviations from coplanarity (e.g., C8, C12, C13 atoms deviate by -0.205–0.158 Å), similar to flavone derivatives like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one .

- Intermolecular Interactions: Unlike hydroxylated analogs, the target compound relies on C–H···O pseudo-ring interactions and π-π stacking for crystal stabilization, avoiding hydrogen bonding .

Biological Activity

7-Methyl-4-phenyl-3,4-dihydrochromen-2-one, a compound belonging to the chromanone family, has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one is characterized by a chromanone backbone with a methyl and phenyl group at specific positions. Its molecular formula is and it exhibits notable physical and chemical properties that influence its biological activity .

The biological activity of 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one is primarily attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound acts as a free radical scavenger, reducing oxidative stress by neutralizing reactive oxygen species (ROS) .

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Biological Activities

The following table summarizes the biological activities associated with 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one:

Case Studies

Recent studies have highlighted the efficacy of 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one in various experimental models:

- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in human prostate cancer cell lines (DU145 and PC-3) at concentrations ranging from 10 to 50 μM. The mechanism involved the activation of intrinsic apoptotic pathways .

- Neuroprotection : A study focusing on neuroinflammation showed that the compound reduced levels of inflammatory markers in a mouse model of Alzheimer’s disease. It was found to inhibit the activation of microglial cells and reduce neurotoxicity associated with amyloid-beta accumulation .

- Antioxidant Activity : Experimental results indicated that 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one exhibited a dose-dependent reduction in lipid peroxidation in neuronal cells exposed to oxidative stress .

Pharmacokinetics

The pharmacokinetic profile of 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one suggests moderate bioavailability due to its lipophilic nature. Studies indicate that it undergoes hepatic metabolism, primarily through phase I reactions involving oxidation and reduction processes . The compound's half-life and metabolic pathways are critical for understanding its therapeutic potential.

Comparison with Similar Compounds

7-Methyl-4-phenyl-3,4-dihydrochromen-2-one can be compared with other chromanone derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 7-Methoxy-2-methyl-3-phenylchromen-4-one | Methoxy group at C7 | Enhanced antioxidant activity |

| 7-Hydroxy-3-(4-methoxyphenyl)-chromen-2-one | Hydroxy group enhances solubility | Increased anti-inflammatory effects |

| 5,7-Dihydroxy-chromanone | Multiple hydroxyl groups | Potent antioxidant properties |

Each derivative exhibits unique properties that influence their respective biological activities.

Q & A

Q. What are the standard synthetic routes for 7-Methyl-4-phenyl-3,4-dihydrochromen-2-one, and how are intermediates validated?

The compound can be synthesized via the Baker-Venkataraman rearrangement, where intermediates like 3-acetyl-4-phenylcoumarins are formed. Validation typically involves HPLC for purity (>95%) and NMR to confirm regioselectivity, particularly distinguishing between C-3 and C-4 substituents . For example, -NMR can resolve methoxy group positions (δ 3.8–4.0 ppm) and aromatic proton splitting patterns to confirm the dihydrochromenone scaffold .

Q. How can researchers ensure structural fidelity during characterization?

Combined spectroscopic and chromatographic methods are critical:

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

- NMR : Analyze coupling constants (e.g., for H-3 and H-4 in the dihydrochromenone ring) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 266.094 for C₁₇H₁₄O₃ derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic data and computational models for dihydrochromenone derivatives?

Discrepancies in bond angles (e.g., C4–C5–H5 vs. C6–C5–H5) may arise from torsional strain or packing effects. Use ORTEP-III (via GUI) to visualize X-ray data and compare with DFT-optimized geometries (e.g., B3LYP/6-31G* level). For example, dihedral angles in the chromenone ring (C2–C3–C4–C5) may deviate by 5–10° between experimental and computational models, requiring energy minimization adjustments .

Q. How can stereoselective synthesis of (R)-7-Methyl-4-phenyl-3,4-dihydrochromen-2-one be optimized?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can achieve enantiomeric excess (>90%). Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column) or -NMR with Mosher’s ester derivatization. Evidence shows that (R)-enantiomers exhibit distinct NOE correlations (e.g., H-4 and H-6 proximity) .

Q. What methodologies improve biotransformation yields of dihydrochromenone derivatives?

Aspergillus species (e.g., A. flavus) in resting-cell cultures enhance regioselective hydroxylation. Optimize parameters:

- Substrate concentration (0.5–1.0 mM to avoid toxicity).

- Incubation time (7 days for 6-hydroxy derivatives).

- Co-solvents (5% DMSO to improve solubility). Biotransformation products like 5-hydroxycoumarins can be isolated via preparative TLC (silica gel, ethyl acetate/hexane) .

Q. How do substituent effects (e.g., methoxy vs. hydroxy groups) influence photophysical properties?

Methoxy groups at C-7 increase fluorescence quantum yield (Φ ≈ 0.45) due to electron-donating effects, while hydroxy groups (C-5) induce quenching via H-bonding. Compare UV-Vis spectra (λmax 320–350 nm) and time-resolved fluorescence decay profiles (τ ≈ 2–5 ns) .

Methodological Challenges

Q. How to address discrepancies in melting point data across literature sources?

Variations may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify endothermic peaks (±2°C). For example, recrystallization from ethanol vs. acetone can yield different polymorphs with MP ranges of 145–148°C .

Q. What analytical approaches validate metabolic stability in pharmacokinetic studies?

- Microsomal assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS (e.g., half-life <30 min indicates rapid metabolism).

- CYP450 inhibition : Use fluorogenic probes (e.g., CYP3A4) to assess IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.